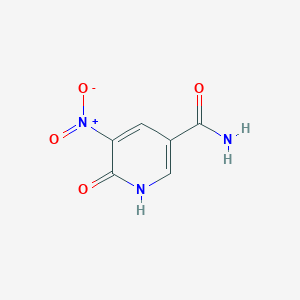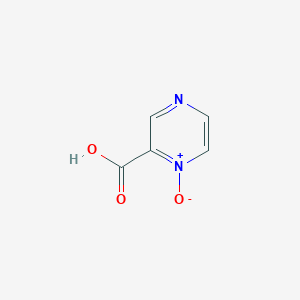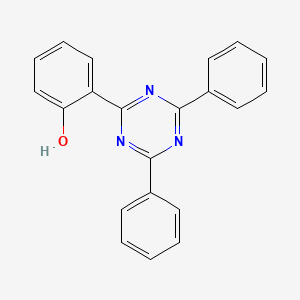
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
Vue d'ensemble
Description
“2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol” is also known as UV-1577 . It is a very low volatile UV light absorber and stabilizer . It allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers . It has a low tendency to chelate, which allows its use in polymer formulations containing catalyst residues .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, one method involves the replacement of chloride ions with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C27H27N3O2 . It has a molecular weight of 425.52 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve intra- and intermolecular charge transfer (CT) states .Physical And Chemical Properties Analysis
“this compound” has a melting point of 147-151°C (lit.) . It is soluble in methyl methacrylate (15 mg/mL at 20 °C), methylene chloride (169 mg/mL at 20 °C), chloroform (254 mg/mL at 20 °C), and toluene (51 mg/mL at 20 °C) .Applications De Recherche Scientifique
Corrosion Inhibition
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol derivatives exhibit significant corrosion inhibition properties. For instance, Singh et al. (2018) demonstrated that triazine derivatives like HT-1, HT-2, and HT-3 showed high corrosion inhibition efficiencies for mild steel in hydrochloric acid, highlighting their potential in corrosion protection applications (Singh et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
This compound has been utilized in the development of organic light-emitting diodes (OLEDs). Research by Liu et al. (2018) involved the synthesis of aggregation-induced emission (AIE) fluorophores using 4,6-diphenyl-1,3,5-triazine. These materials displayed reversible piezofluorochromic behavior and were used in high-performance nondoped sky-blue OLEDs (Liu et al., 2018).
Photophysical and Photochemical Properties
The compound's derivatives have been studied for their photophysical and photochemical properties. For instance, Demirbaş et al. (2013) synthesized metal-free and metallophthalocyanines bearing triazine units, examining their photophysical and photochemical properties in various solvents, which could be relevant in photodynamic therapy or solar cell applications (Demirbaş et al., 2013).
Electrochromic Applications
The electrochemical properties of derivatives of this compound have been explored for electrochromic applications. Ak et al. (2006) synthesized a monomer for electrochromic devices, indicating the versatility of this compound in material science (Ak et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)22-20(24-21)16-11-5-2-6-12-16/h1-14,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSMLANYBOTORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273255 | |
| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3202-86-6 | |
| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3202-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



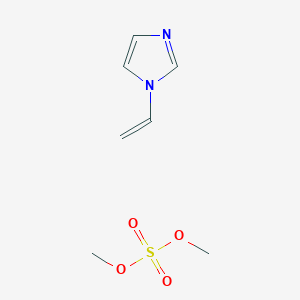
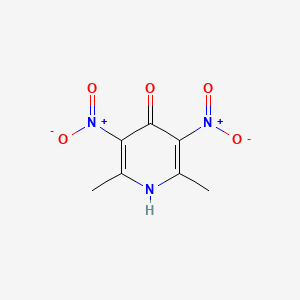
![2-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B3259465.png)

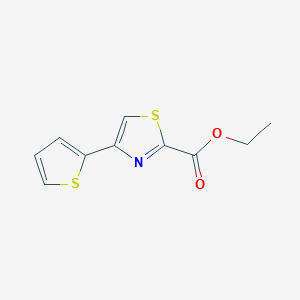

![(R)-2-(Benzyloxy)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B3259485.png)
![4-[(Pyridin-4-yl)amino]benzonitrile](/img/structure/B3259486.png)
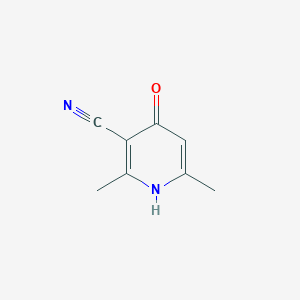
![4,5,6-trimethyl-2-((2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl)thio)nicotinonitrile](/img/structure/B3259491.png)
![6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane]](/img/structure/B3259493.png)

